3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile
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Overview
Description
3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile is a chemical compound with the molecular formula C13H14Cl2N4 It is known for its unique structure, which includes a piperazine ring substituted with a 3,4-dichlorophenyl group and an amino group attached to a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile typically involves the reaction of 3,4-dichlorophenylpiperazine with an appropriate nitrile precursor under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine nitrogen, followed by nucleophilic substitution with a suitable nitrile compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-[4-(2,3-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile
- 3-Amino-3-[4-(3,4-difluorophenyl)piperazin-1-yl]prop-2-enenitrile
- 3-Amino-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile
Uniqueness
3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H14Cl2N4 |
---|---|
Molecular Weight |
297.18 g/mol |
IUPAC Name |
3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile |
InChI |
InChI=1S/C13H14Cl2N4/c14-11-2-1-10(9-12(11)15)18-5-7-19(8-6-18)13(17)3-4-16/h1-3,9H,5-8,17H2 |
InChI Key |
DWGJKFYZDBAFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=CC#N)N |
Origin of Product |
United States |
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